Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate is an organic compound with the molecular formula C8H9FO4 It is a derivative of cyclopentanone, featuring a fluorine atom and ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate typically involves the fluorination of a cyclopentanone derivative followed by esterification. One common method includes the reaction of 1,2,5-trioxocyclopentane with ethyl fluoroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product. Additionally, the use of catalysts can further optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanone derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The fluorine atom enhances the compound’s reactivity, allowing it to form stable complexes with enzyme active sites. This interaction can inhibit enzyme activity, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-oxocyclopentanecarboxylate
- Ethyl 1,2,5-trioxocyclopentane-1-carboxylate
- Ethyl 1-chloro-2,5-dioxocyclopentane-1-carboxylate
Uniqueness
Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors and specialty chemicals.
Eigenschaften
CAS-Nummer |
144564-17-0 |
---|---|
Molekularformel |
C8H9FO4 |
Molekulargewicht |
188.15 g/mol |
IUPAC-Name |
ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H9FO4/c1-2-13-7(12)8(9)5(10)3-4-6(8)11/h2-4H2,1H3 |
InChI-Schlüssel |
PEGMNYUZWSKCFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(C(=O)CCC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.